REACTION_CXSMILES
|
OC1NC2C(C=1)=CC=CC=2.COC1NC2C(C=1)=CC=CC=2.C[O:23][C:24]1[CH:25]=[C:26]2[C:30](=[N:31][CH:32]=1)[NH:29][C:28]([CH3:33])=[CH:27]2>>[OH:23][C:24]1[CH:25]=[C:26]2[C:30](=[N:31][CH:32]=1)[NH:29][C:28]([CH3:33])=[CH:27]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=C(NC2=NC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=C(NC2=NC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 108% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |